Melatonin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 2 g/L at 20 °C; 5 g/L at 50 °C

Synonyms

Canonical SMILES

Sleep Regulation and Disorders

Melatonin's most established role lies in regulating sleep-wake cycles. It interacts with the suprachiasmatic nucleus (SCN), the brain's master clock, responding to darkness and signaling the body to prepare for sleep []. Research supports its use for various sleep disorders:

- Insomnia: Studies show melatonin can improve sleep onset latency (time to fall asleep) and sleep quality in adults with primary insomnia [].

- Jet Lag: Melatonin helps adjust sleep-wake cycles after traveling across time zones by promoting faster adaptation to the new local time [].

- Delayed Sleep Phase Syndrome (DSPS): Individuals with DSPS have a naturally delayed sleep pattern. Melatonin taken a few hours before desired sleep time can help shift their sleep schedule earlier [].

Circadian Rhythm Disorders

Beyond sleep, melatonin's role in regulating circadian rhythms is being explored in other contexts:

- Shift Work: Shift workers often experience circadian rhythm disruption. Research suggests melatonin may help regulate sleep-wake cycles and improve alertness during night shifts [].

- Blindness: Individuals who are blind lack the light cues that regulate melatonin production. Studies indicate melatonin supplementation can improve sleep patterns in this population [].

Potential Therapeutic Applications

Emerging research explores melatonin's potential benefits beyond regulating sleep and circadian rhythms:

- Neuroprotection: Melatonin's antioxidant and anti-inflammatory properties are being investigated for neuroprotective effects in conditions like stroke and neurodegenerative diseases [].

- Cancer: Melatonin's role in cell growth regulation is being explored in the context of cancer prevention and treatment [].

- Cardiovascular Health: Studies suggest melatonin may play a role in regulating blood pressure and reducing oxidative stress, potentially impacting cardiovascular health [].

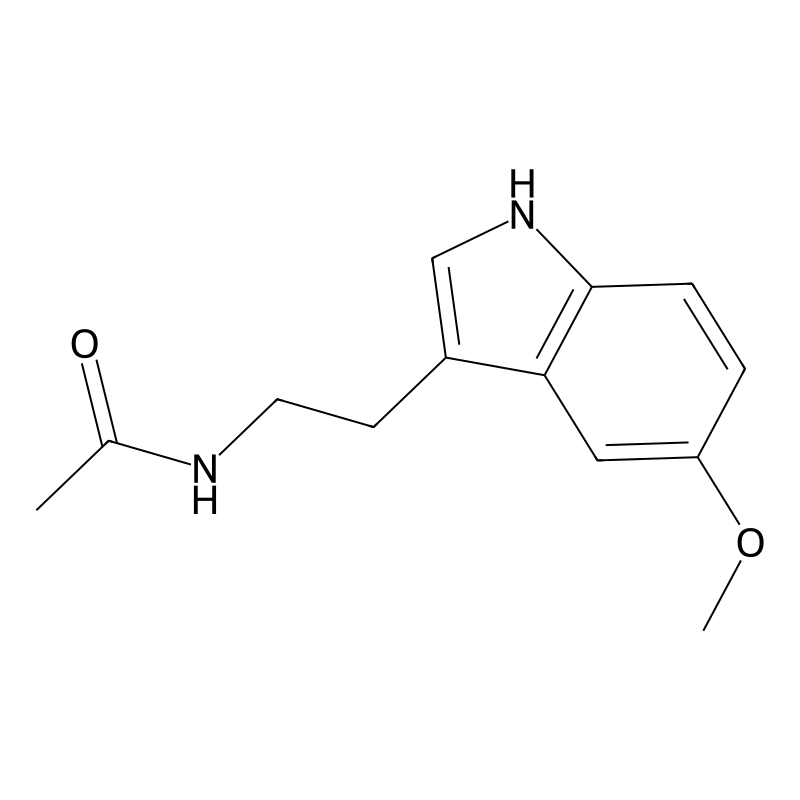

Melatonin, scientifically known as N-acetyl-5-methoxytryptamine, is a biogenic amine primarily produced in the pineal gland of the brain. Its chemical formula is , with a molecular weight of approximately 232.28 g/mol. Melatonin plays a crucial role in regulating circadian rhythms, particularly the sleep-wake cycle, by signaling drowsiness and lowering body temperature during the night . The compound exhibits unique structural features, including an indole scaffold and a methoxy group, which contribute to its stability and biological activity .

The synthesis of melatonin involves several enzymatic reactions starting from the amino acid L-tryptophan:

- Hydroxylation of L-tryptophan: This step is catalyzed by tryptophan hydroxylase, producing 5-hydroxytryptophan.

- Decarboxylation: The enzyme aromatic amino acid decarboxylase converts 5-hydroxytryptophan into serotonin.

- Acetylation: Serotonin is then converted into N-acetylserotonin by serotonin N-acetyltransferase, utilizing acetyl-CoA.

- Methylation: Finally, hydroxyindole O-methyltransferase methylates N-acetylserotonin to form melatonin .

These reactions highlight melatonin's biosynthetic pathway and its dependence on specific enzymes.

Melatonin functions as a hormone that regulates various physiological processes:

- Circadian Rhythms: Melatonin secretion increases in darkness and decreases in light, aligning with the body’s internal clock .

- Sleep Regulation: It induces sleepiness and helps maintain sleep quality by modulating neurotransmitter levels and body temperature .

- Antioxidant Properties: Melatonin acts as an antioxidant, scavenging free radicals and protecting cells from oxidative stress .

Additionally, melatonin influences mood, immune function, reproductive health, and cognitive processes through its interaction with specific receptors (MT1 and MT2) in various tissues .

Melatonin can be synthesized through both natural and synthetic pathways:

- Natural Synthesis: As described earlier, melatonin is biosynthesized from L-tryptophan via several enzymatic steps occurring primarily in the pineal gland.

- Chemical Synthesis: Laboratory methods can produce melatonin using various chemical reagents. One common approach involves the acetylation of serotonin followed by methylation to yield melatonin .

These methods demonstrate the versatility of melatonin production in both biological systems and chemical laboratories.

Melatonin has several applications across various fields:

- Sleep Disorders: It is commonly used as a dietary supplement to treat insomnia and other sleep-related issues.

- Jet Lag Management: Melatonin supplements help mitigate the effects of jet lag by adjusting circadian rhythms during travel.

- Antioxidant Therapy: Due to its antioxidant properties, melatonin is explored for potential therapeutic uses in conditions related to oxidative stress .

- Cancer Research: Studies suggest that melatonin may have anticancer effects by enhancing immune response and reducing tumor growth .

These applications underline melatonin's significance in both health and disease management.

Melatonin interacts with various biological systems:

- Receptor Binding: Melatonin binds to G protein-coupled receptors (MT1 and MT2), influencing intracellular signaling pathways related to sleep regulation and other physiological functions .

- Drug Interactions: Research indicates that melatonin may interact with medications affecting the central nervous system, such as sedatives and antidepressants . Its use alongside these drugs should be monitored to prevent adverse effects.

Understanding these interactions is crucial for optimizing melatonin's therapeutic potential.

Several compounds share structural or functional similarities with melatonin. Here are some notable examples:

| Compound | Structure Type | Key Features |

|---|---|---|

| Serotonin | Indoleamine | Precursor to melatonin; involved in mood regulation |

| N-acetylserotonin | Indoleamine | Direct precursor in melatonin synthesis |

| 5-Hydroxytryptophan | Amino Acid | Intermediate in serotonin synthesis |

| 6-Hydroxymelatonin | Metabolite | Antioxidant properties; derived from melatonin |

| N1-Acetyl-N2-formyl-5-methoxykynuramine | Metabolite | Exhibits stronger antioxidant activity than melatonin |

Uniqueness of Melatonin

Melatonin’s uniqueness lies in its dual role as a hormone regulating sleep-wake cycles while also serving as a potent antioxidant. Its ability to cross the blood-brain barrier allows it to exert significant effects on central nervous system functions, distinguishing it from other similar compounds that may not possess this capability.

Hepatic Cytochrome P450-Mediated Indolic Pathway

The hepatic cytochrome P450 system represents the primary enzymatic pathway for melatonin biotransformation, accounting for approximately 70% of melatonin metabolism in mammals [1]. This metabolic route involves multiple cytochrome P450 isoforms that catalyze distinct oxidative reactions, with 6-hydroxylation constituting the predominant biotransformation mechanism [2] [3].

6-Hydroxymelatonin Formation and Conjugation Reactions

The formation of 6-hydroxymelatonin represents the principal metabolic pathway of melatonin, mediated primarily by cytochrome P450 1A2 (CYP1A2) in human liver microsomes [3] [4]. CYP1A2 demonstrates optimal kinetic parameters for melatonin 6-hydroxylation, with a Michaelis constant (Km) of 25.9 μM and maximum velocity (Vmax) of 10.6 pmol/min/pmol P450 [4] [5]. Additional cytochrome P450 isoforms contribute to 6-hydroxymelatonin formation, including CYP1A1 (Km = 19.2 μM, Vmax = 6.46 pmol/min/pmol P450) and CYP1B1 (Km = 30.9 μM, Vmax = 5.31 pmol/min/pmol P450) [4] [5].

Both mitochondrial and microsomal cytochrome P450 systems exhibit melatonin 6-hydroxylase activity, with mitochondrial enzymes displaying higher affinity and higher Vmax values for both high-affinity and low-affinity components compared to microsomal enzymes [2]. The intrinsic clearance for melatonin hydroxylation demonstrates the highest values among all tested fractions, confirming 6-hydroxylation as the predominant metabolic pathway [2].

Following 6-hydroxylation, 6-hydroxymelatonin undergoes extensive phase II conjugation reactions to facilitate urinary excretion. Sulfation represents the major conjugation pathway in humans, catalyzed predominantly by sulfotransferase 1A1 (SULT1A1) [6] [7] [8]. SULT1A1 demonstrates strong catalytic activity toward 6-hydroxymelatonin, particularly in liver and small intestine tissues [6]. The sulfation process results in 6-hydroxymelatonin sulfate formation, which comprises 55-80% of urinary melatonin metabolites in humans [9] [10] [11].

Glucuronidation constitutes a secondary conjugation pathway, mediated primarily by UDP-glucuronosyltransferase (UGT) isoforms 1A9 and 1A10 [12] [13]. Notably, UGT1A6 exhibits no detectable 6-hydroxymelatonin glucuronidation activity [12] [13]. 6-Hydroxymelatonin glucuronide comprises 5-30% of urinary metabolites in humans, contrasting with its predominance in mice where it represents the major excretory product [14] [15].

The species-specific differences in conjugation patterns reflect distinct phase II enzyme expression profiles. Mice demonstrate preferential glucuronidation of 6-hydroxymelatonin, yielding 6-hydroxymelatonin glucuronide as 65-88% of total melatonin metabolites, while humans exhibit preferential sulfation patterns [14] [15].

5-Methoxytryptamine Production via Deacetylation

5-Methoxytryptamine formation represents a quantitatively minor but metabolically significant deacetylation pathway of melatonin. This biotransformation occurs predominantly in hepatic tissue through the action of aryl acylamidase enzymes [16] [17] [18]. In vitro studies demonstrate that liver slices, but not brain tissue, facilitate melatonin deacetylation to 5-methoxytryptamine [16] [17].

The deacetylation process exhibits relatively low conversion efficiency, with in vitro rates ranging from 0.3-0.8% in rat liver preparations [16] [17]. Pharmacokinetic analysis reveals rapid 5-methoxytryptamine formation following melatonin administration, with peak concentrations occurring within 0.5 hours and a biological half-life of approximately 1 hour [16] [17].

Aryl acylamidase demonstrates substrate specificity for melatonin with a pH optimum of approximately 5.0 [19] [20]. The enzyme exhibits competitive inhibition kinetics when melatonin serves as both substrate and inhibitor, with Ki values in the millimolar range [19]. Melatonin deacetylase, a more specific variant identified in Xenopus retina, displays high substrate specificity for melatonin and distinct characteristics from general aryl acylamidase activities [20] [21].

The detection of 5-methoxytryptamine requires monoamine oxidase inhibition due to rapid enzymatic degradation by monoamine oxidase A [16] [17] [22]. This rapid metabolism limits 5-methoxytryptamine accumulation and biological activity under physiological conditions. The deacetylation pathway demonstrates tissue specificity, occurring in liver and certain peripheral organs containing deacetylating enzymes, but not in brain tissue [16] [17] [18].

Radical-Mediated Kynuric Pathway Activation

The kynuric pathway represents an alternative biotransformation route involving oxidative pyrrole ring cleavage of melatonin through radical-mediated mechanisms. This pathway generates kynuramine derivatives that possess distinct biological activities and represent important biomarkers of oxidative stress [23] [24] [25].

N1-Acetyl-N2-Formyl-5-Methoxykynuramine (AFMK) Generation

N1-Acetyl-N2-formyl-5-methoxykynuramine formation occurs through multiple oxidative mechanisms involving various reactive oxygen and nitrogen species. Hydroxyl radical-mediated oxidation represents the primary initiation mechanism for AFMK generation, with hydroxyl radicals serving as the unique species capable of initiating the oxidation process [26] [27].

The AFMK formation process demonstrates strong oxygen dependence, with molecular oxygen presence essential for optimal product yield [26] [27]. In aerated solutions, AFMK comprises approximately 84% of oxidation products, while oxygen-depleted conditions favor alternative hydroxylated melatonin derivatives [26] [27]. The reaction mechanism involves sequential oxidative steps generating intermediate compounds including 2-hydroxymelatonin and 2,3-dihydroxymelatonin [28].

Enzymatic AFMK formation occurs through multiple pathways including myeloperoxidase-mediated oxidation, cytochrome c-catalyzed reactions, and various peroxidase systems [29] [28] [30]. Myeloperoxidase demonstrates specific AFMK-generating capacity in the presence of hydrogen peroxide, with optimal co-substrate concentrations between 100-200 μM [30]. Cytochrome c oxidation in mitochondria represents a potentially significant pathway given high mitochondrial melatonin concentrations and continuous hydrogen peroxide generation during respiration [28].

Chemical and photochemical AFMK formation involves multiple oxidizing systems including carbonate radicals, superoxide anions, and peroxyl radicals [31] [32]. The reaction demonstrates enhanced chemiluminescence in the presence of hydrogen carbonate, indicating carbonate radical scavenging by melatonin [32]. AFMK formation rates depend on pH, oxygen saturation, and co-reactant concentrations [33] [31].

AFMK exhibits potent antioxidant properties, demonstrating unique two-electron donation capacity at potentials of 456 mV and 668 mV through cyclic voltammetry analysis [29] [34]. This contrasts with other physiological antioxidants that donate single electrons during free radical neutralization [29] [34]. AFMK effectively reduces 8-hydroxydeoxyguanosine formation and prevents lipid peroxidation in biological systems [29] [34].

Ultraviolet Radiation-Induced Non-Enzymatic Conversion

Ultraviolet radiation exposure, particularly UVB radiation at 254 nm wavelength, induces direct photochemical conversion of melatonin to various metabolites including AFMK [35] [36] [37] [38]. The photodegradation process demonstrates dose-dependent kinetics with metabolite concentrations directly proportional to UV dose and substrate concentration [35] [38].

UVB-induced metabolite formation produces four principal photoproducts: 6-hydroxymelatonin, AFMK, 2-hydroxymelatonin (serving as the main intermediate between melatonin and AFMK), and 4-hydroxymelatonin [35] [38]. The photodegradation demonstrates time-dependent accumulation with 2-hydroxymelatonin serving as a key intermediate in AFMK formation [35] [38].

The photochemical process exhibits distinct mechanistic characteristics compared to enzymatic pathways. UV irradiation at 254 nm provides approximately 110 kcal/mol energy per photon, sufficient to cleave various covalent bonds in melatonin [37] [39]. AFMK emerges as the principal photodegradation product regardless of oxygen presence, though oxygen availability influences total product distribution [37] [39].

Cellular UVB exposure studies demonstrate enhanced melatonin metabolism in human keratinocytes accompanied by simultaneous consumption of intracellular melatonin [35] [38]. The UVB-dependent increase in AFMK and 2-hydroxymelatonin occurs in living cells, indicating physiological relevance of photochemical melatonin conversion [35] [38]. Notably, melatonin and its metabolites demonstrate constitutive presence in untreated keratinocytes, suggesting endogenous production and metabolism [40] [35].

The photodegradation products retain significant antioxidant activity, with AFMK and other UV-generated metabolites demonstrating equipotent activity against superoxide generation compared to native melatonin [36]. This preservation of biological activity suggests that photochemical conversion may represent an adaptive mechanism maintaining antioxidant capacity under UV stress conditions [41] [42].

Environmental and physiological implications of UV-induced melatonin conversion extend to photoprotection mechanisms in skin tissue. Topical application of melatonin provides protection against UVB-induced DNA damage, with both melatonin and AFMK demonstrating protective effects against 8-OHdG formation and cellular apoptosis [42] [43]. The photoprotective actions occur through both pre-treatment and post-exposure applications, indicating therapeutic potential for UV-related skin damage [42] [43].

| Metabolic Pathway | Primary Enzymes | Major Products | Tissue Distribution | Quantitative Contribution |

|---|---|---|---|---|

| CYP-mediated hydroxylation | CYP1A2, CYP1A1, CYP1B1 | 6-Hydroxymelatonin | Liver (primary), extrahepatic | ~70% of total metabolism |

| Sulfation (Phase II) | SULT1A1 | 6-Hydroxymelatonin sulfate | Liver, small intestine | 55-80% in humans |

| Glucuronidation (Phase II) | UGT1A9, UGT1A10 | 6-Hydroxymelatonin glucuronide | Liver | 5-30% in humans, major in mice |

| Deacetylation | Aryl acylamidase | 5-Methoxytryptamine | Liver | 0.3-0.8% conversion rate |

| Radical-mediated oxidation | Various oxidizing systems | AFMK, AMK | Multiple tissues | Variable, stress-dependent |

| Formation Mechanism | Optimal Conditions | Primary Intermediates | Biological Significance |

|---|---|---|---|

| Hydroxyl radical oxidation | H₂O₂ presence, pH 8.0 | 2-Hydroxymelatonin | Major oxidative pathway |

| UVB photodegradation | 254 nm wavelength | 2-Hydroxymelatonin, 4-Hydroxymelatonin | Photoprotection mechanism |

| Myeloperoxidase catalysis | 100-200 μM H₂O₂ | Various oxidation products | Immune cell-mediated conversion |

| Cytochrome c oxidation | Mitochondrial H₂O₂ | 2,3-Dihydroxymelatonin | Mitochondrial metabolism |

Purity

Physical Description

Color/Form

White-cream to yellowish crystalline powde

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

log Kow = 1.18 at 28 °C

Appearance

Melting Point

117 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 270 of 273 companies (only ~ 1.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Drug Indication

Slenyto is indicated for the treatment of insomnia in children and adolescents aged 2-18 with Autism Spectrum Disorder (ASD) and / or Smith-Magenis syndrome, where sleep hygiene measures have been insufficient.

Melatonin Neurim is indicated as monotherapy for the short-term treatment of primary insomnia characterised by poor quality of sleep in patients who are aged 55 or over.

Circadin is indicated as monotherapy for the short-term treatment of primary insomnia characterised by poor quality of sleep in patients who are aged 55 or over.

Treatment of insomnia

Primary insomnia

Endogenous melatonin is a naturally produced hormone primarily synthesized and secreted in the pineal gland. Melatonin regulates the body's sleep-wake cycles by interacting with the suprachiasmatic nucleus (SCN) of the hypothalamus and the retina. The best-known purpose of melatonin is its role in promoting sleep and inhibiting wake-promoting signals through interactions with its MT1 and MT2 receptors.

Livertox Summary

Drug Classes

Herbals and Dietary Supplements

Therapeutic Uses

/In/ a crossover study involving seven totally blind subjects who had free-running circadian rhythms... the subjects were given 10 mg of melatonin or placebo daily, one hour before their preferred bedtime, for three to nine weeks. They were then given the other treatment. The timing of the production of endogenous melatonin was measured as a marker of the circadian time (phase), and sleep was monitored by polysomnography. At base line, the subjects had free-running circadian rhythms with distinct and predictable cycles averaging 24.5 hours (range, 24.2 to 24.9). These rhythms were unaffected by the administration of placebo. In six of the seven subjects the rhythm was entrained to a 24.0-hour cycle during melatonin treatment (P<0.001). After entrainment, the subjects spent less time awake after the initial onset of sleep (P=0.05) and the efficiency of sleep was higher (P=0.06). Three subjects subsequently participated in a trial in which a 10-mg dose of melatonin was given daily until entrainment was achieved. The dose was then reduced to 0.5 mg per day over a period of three months; the entrainment persisted, even at the lowest dose...

... Two probable physiologic effects have been associated with melatonin administration-the promotion of sleep onset and maintenance, and the phase-shifting of circadian rhythms, including the rhythm of melatonin itself. Both are produced by physiologic doses, i.e., 0.1-0.3 mg for sleep and 0.5 mg for phase-shifting. Melatonin's actions on sleep include both a direct action (which decreases sleep latency, increases sleep efficiency, and increases total sleep time) and an indirect effect on the daily rhythm in the phasing of sleep onset.

A worldwide increase in the incidence of obesity indicates the unsuccessful battle against this disorder. Obesity and the associated health problems urgently require effective strategies of treatment. The new discovery that a substantial amount of functional brown adipose tissue (BAT) is retained in adult humans provides a potential target for treatment of human obesity. BAT is active metabolically and disposes of extra energy via generation of heat through uncoupling oxidative phosphorylation in mitochondria. The physiology of BAT is readily regulated by melatonin, which not only increases recruitment of brown adipocytes but also elevates their metabolic activity in mammals. It is speculated that the hypertrophic effect and functional activation of BAT induced by melatonin may likely apply to the human. Thus, melatonin, a naturally occurring substance with no reported toxicity, may serve as a novel approach for treatment of obesity. Conversely, because of the availability of artificial light sources, excessive light exposure after darkness onset in modern societies should be considered a potential contributory factor to human obesity as light at night dramatically reduces endogenous melatonin production. In the current article, the potential associations of melatonin, BAT, obesity and the medical implications are discussed.

For more Therapeutic Uses (Complete) data for MELATONIN (27 total), please visit the HSDB record page.

Pharmacology

Therapeutic Melatonin is a therapeutic chemically synthesized form of the pineal indole melatonin with antioxidant properties. The pineal synthesis and secretion of melatonin, a serotonin-derived neurohormone, is dependent on beta-adrenergic receptor function. Melatonin is involved in numerous biological functions including circadian rhythm, sleep, the stress response, aging, and immunity.

MeSH Pharmacological Classification

ATC Code

N - Nervous system

N05 - Psycholeptics

N05C - Hypnotics and sedatives

N05CH - Melatonin receptor agonists

N05CH01 - Melatonin

Mechanism of Action

Melatonin is implicated in numerous physiological processes, including circadian rhythms, stress, and reproduction, many of which are mediated by the hypothalamus and pituitary. The physiological actions of melatonin are mainly mediated by melatonin receptors. /The authors/ describe the distribution of the melatonin receptor MT1 in the human hypothalamus and pituitary by immunocytochemistry. MT1 immunoreactivity showed a widespread pattern in the hypothalamus. In addition to the area of the suprachiasmatic nucleus (SCN), a number of novel sites, including the paraventricular nucleus (PVN), periventricular nucleus, supraoptic nucleus (SON), sexually dimorphic nucleus, the diagonal band of Broca, the nucleus basalis of Meynert, infundibular nucleus, ventromedial and dorsomedial nucleus, tuberomamillary nucleus, mamillary body, and paraventricular thalamic nucleus were observed to have neuronal MT1 receptor expression. No staining was observed in the nucleus tuberalis lateralis and bed nucleus of the stria terminalis. The MT1 receptor was colocalized with some vasopressin (AVP) neurons in the SCN, colocalized with some parvocellular and magnocellular AVP and oxytocine (OXT) neurons in the PVN and SON, and colocalized with some parvocellular corticotropin-releasing hormone (CRH) neurons in the PVN. In the pituitary, strong MT1 expression was observed in the pars tuberalis, while a weak staining was found in the posterior and anterior pituitary. These findings provide a neurobiological basis for the participation of melatonin in the regulation of various hypothalamic and pituitary functions. The colocalization of MT1 and CRH suggests that melatonin might directly modulate the hypothalamus-pituitary-adrenal axis in the PVN, which may have implications for stress conditions such as depression.

A major mechanism through which melatonin reduces the development of breast cancer is based on its anti-estrogenic actions by interfering at different levels with the estrogen-signalling pathways. Melatonin inhibits both aromatase activity and expression in vitro (MCF-7 cells) as well as in vivo, thus behaving as a selective estrogen enzyme modulator. The objective of this study was to study the effect of MT1 melatonin receptor overexpression in MCF-7 breast cancer cells on the aromatase-suppressive effects of melatonin. Transfection of the MT1 melatonin receptor in MCF-7 cells significantly decreased aromatase activity of the cells and MT1-transfected cells showed a level of aromatase activity that was 50% of vector-transfected MCF-7 cells. The proliferation of estrogen-sensitive MCF-7 cells in an estradiol-free media but in the presence of testosterone (an indirect measure of aromatase activity) was strongly inhibited by melatonin in those cells overexpressing the MT1 receptor. This inhibitory effect of melatonin on cell growth was higher on MT1 transfected cells than in vector transfected ones. In MT1-transfected cells, aromatase activity (measured by the tritiated water release assay) was inhibited by melatonin (20% at 1 nM; 40% at 10 microM concentrations). The same concentrations of melatonin did not significantly influence the aromatase activity of vector-transfected cells. MT1 melatonin receptor transfection also induced a significant 55% inhibition of aromatase steady-state mRNA expression in comparison to vector-transfected MCF-7 cells (p<0.001). In addition, in MT1-transfected cells melatonin treatment inhibited aromatase mRNA expression and 1 nM melatonin induced a higher and significant down-regulation of aromatase mRNA expression (p<0.05) than in vector-transfected cells. The findings presented herein point to the importance of MT1 melatonin receptor in mediating the oncostatic action of melatonin in MCF-7 human breast cancer cells and confirm MT1 melatonin receptor as a major mediator in the melatonin signalling pathway in breast cancer.

Almost all the melatonin formed in mammals is synthesized within the pineal gland... The tryptophan is first 5-hydroxylated (by the enzyme tryptophan hydroxylase) and then decarboxylated (by the enzyme aromatic L-amino acid decarboxylase) to form 5-hydroxytryptamine or serotonin. During daylight hours, the serotonin in pinealocytes tends to be stored, and is unavailable to enzymes (monoamine oxidase and the melatonin-forming enzymes) that would otherwise act on it. With the onset of darkness, postganglionic sympathetic outflow to the pineal increases, and the consequent release of norepinephrine onto pinealocytes causes stored serotonin to become accessible for intracellular metabolism. At the same time, the norepinephrine activates the enzymes (especially serotonin-N-acetyltransferase (SNAT), but also hydroxyindole-O-methyltransferase (HIOMT)) that convert serotonin to melatonin. Consequently, pineal melatonin levels rises manifold. ... The melatonin then diffuses out of the pineal gland into the blood stream and cerebrospinal fluid, rapidly raising human plasma melatonin levels from about 2-10 to 100-200 pg/mL.

KEGG Target based Classification of Drugs

Rhodopsin family

Melatonin

MTNR1 [HSA:4543 4544] [KO:K04285 K04286]

Vapor Pressure

Other CAS

Absorption Distribution and Excretion

To determine whether melatonin pharmacokinetics change during puberty, ... melatonin /was infused/ iv in 9 prepubertal, 8 pubertal, and 16 adult subjects and melatonin in serum and saliva and 6-hydroxymelatonin sulfate in urine /were measured/. A pilot study of 3 adult males showed dose linearity, absence of saturation kinetics, and unaltered metabolism and urinary excretion for doses of 0.1, 0.5, and 5.0 ug/kg. All other subjects received 0.5 ug/kg melatonin. The results of pharmacokinetic parameters calculated from serum melatonin showed no significant gender differences in adults. However, developmental differences were significant between prepubertal children and adults for terminal elimination rate constant (1.08 +/- 0.25 vs. 0.89 +/- 0.11 per hr), elimination half-life (0.67 +/- 0.12 vs. 0.79 +/- 0.10 hr), and area under the concentration-time curve (250.9 +/- 91.8 vs. 376.9 +/- 154.3 (pg/mL)hr, respectively). At all time points melatonin levels were higher in serum than in saliva, and the ratio between serum and salivary melatonin varied up to 55-fold within and between individuals. Results based on salivary melatonin showed significant differences between prepubertal children and adults for the terminal elimination rate constant (1.90 +/- 0.95 vs. 1.06 +/- 0.28 per hr). The described group differences in pharmacokinetic parameters suggest that prepubertal children metabolize melatonin faster than adults. The inconsistent ratio between serum and salivary melatonin calls for caution in the use of salivary melatonin for pharmacokinetic studies or to infer pineal function. The present findings, suggestive of faster melatonin metabolism in prepubertal children, combined with the known decline of serum melatonin with age and higher excretion rate of the metabolite in prepubertal children lead us to conclude that the prepubertal pineal gland has a higher melatonin secretion rate than the adult gland.

The pharmacokinetics of melatonin during the day-time has been studied in 4 healthy subjects after a bolus i.v. injection of 5 or 10 ug/person and after a 5 hr infusion of 20 ug per person in 6 healthy subjects. In addition, a pinealomectomized patient whose nocturnal plasma melatonin had been abolished was investigated after the i.v. infusion--once during the night and once during the day. The clearance of melatonin from blood showed a biexponential decay. The pharmacokinetic parameters in the two studies were similar, except for the disappearance rate constant beta and the apparent volume of distribution at steady-state (Vss). Supplementary peaks or troughs were superimposed on the plateau and the falling part of the profile. They were not due to stimulation of endogenous secretion, because they were also seen in the pinealomectomized patient. During the melatonin infusion, the plasma hormone level reached a steady-state after 60 and 120 min, and when it was equal to the nocturnal level.

... In a randomized and double-blind controlled study 10 healthy male subjects undertook an 80 min intensive hypertrophic heavy resistance exercise session (RES) for major muscles of the lower and upper extremities. The subjects were studied on two occasions receiving either melatonin (6 mg) or placebo (6 mg) in random order 60 min before each RES. Blood samples were taken from an antecubital vein both in fasting conditions in the morning and before RES (pre 60 min, pre 0 min), during RES (middle) and after RES (post 0 min, post 15 min, post 30 min, post 60 min). ... The serum melatonin concentration increased significantly (P<0.05-0.001) in the melatonin group following oral ingestion of melatonin and was elevated at every time point after that. The concentration reached a peak value of 1171.3+/-235.2 pg/mL in 60 min at pre 0. Serum melatonin increased slightly but significantly (P<0.05) also in the placebo group just before RES, in the middle of RES and after RES (post 0, post 15). There were large differences (P<0.01-0.001) in the serum melatonin concentration between the groups at all time points. ...

...Pharmacokinetics of melatonin was studied in rats, dogs, and monkeys following intravenous and oral administrations, and the absolute oral bioavailability of melatonin was calculated from the area under the plasma concentration-time curve. The apparent elimination half-life of melatonin following an intravenous dose of 3 mg/kg (5 mg/kg in rats) was 19.8, 18.6, and 34.2 minutes, respectively, in rats, dogs, and monkeys. The dose normalized oral bioavailability of melatonin following a 10 mg/kg oral dose was 53.5% in rats, while it was in excess of 100% in dogs and monkeys. Further, bioavailability of melatonin following a 10 mg/kg intraperitoneal administration in rats was 74.0%, suggesting the lack of substantial first-pass hepatic extraction of melatonin in rats. However, the oral bioavailability of melatonin in dogs decreased to 16.9% following a 1 mg/kg oral dose, indicating dose-dependent bioavailability in dogs.

For more Absorption, Distribution and Excretion (Complete) data for MELATONIN (11 total), please visit the HSDB record page.

Metabolism Metabolites

Most of the melatonin in the circulation is inactivated in the liver where it is first oxidized to 6-hydroxy melatonin by a P450-dependent microsomal oxidase and then largely conjugated to sulfate or glucuronide before being excreted into urine or feces.

In humans, the pineal hormone melatonin (MEL) is principally metabolized to 6-hydroxymelatonin (6-HMEL), which is further conjugated with sulfate and excreted in urine. MEL O-demethylation represents a minor reaction. The exact role of individual human cytochromes P450 (P450s) in these pathways has not been established. /The authors/ used a panel of 11 recombinant human P450 isozymes to investigate for the first time the 6-hydroxylation and O-demethylation of MEL. CYP1A1, CYP1A2, and CYP1B1 all 6-hydroxylated MEL, with CYP2C19 playing a minor role. These reactions were NADPH-dependent. CYP2C19 and, to some extent CYP1A2, O-demethylated MEL. The K(m) (uM) and V(max) (k(cat), pmol/ min/ pmol P450) for 6-hydroxylation were estimated as 19.2 +/- 2.01 and 6.46 +/- 0.22 (CYP1A1), 25.9 +/- 2.47 and 10.6 +/- 0.32 (CYP1A2), and 30.9 +/- 3.76 and 5.31 +/- 0.21 (CYP1B1). These findings confirm the suggestion of others that CYP1A2 is probably the foremost hepatic P450 in the 6-hydroxylation of MEL and a single report that CYP1A1 is also able to mediate this reaction. However, this is the first time that CYP1B1 has been shown to 6-hydroxylate MEL. The IC50 for the CYP1B1-selective inhibitor (E)-2,4,3',5'-tetramethoxystilbene was estimated to be 30 nM for MEL 6-hydroxylation by recombinant human CYP1B1. Comparison of brain homogenates from wild-type and cyp1b1-null mice revealed that MEL 6-hydroxylation was clearly mediated to a significant degree by CYP1B1. CYP1B1 is not expressed in the liver but has a ubiquitous extrahepatic distribution, and is found at high levels in tissues that also accumulate either MEL or 6-HMEL, such as intestine and cerebral cortex, where it may assist in regulating levels of MEL and 6-HMEL.

Melatonin is synthesized at night in the human pineal gland and released into the blood and cerebrospinal fluid. It acts on the brains of humans to promote sleep, and also influences the phasing of sleep and various other circadian rhythms. During the day, plasma melatonin levels are low; at night, they rise 10 to 100-fold or more in young adults, but by considerably less in older people- who often may have frequent nocturnal awakenings as a consequence. Very small oral doses of melatonin raise daytime plasma melatonin to night-time levels, thus making it easier for people to fall asleep in the afternoon or evening. Such doses can also help older people remain asleep during the night. Melatonin has also occasionally been claimed to confer other medical benefits e.g. preventing such age-related diseases as atherosclerosis, cancer, and alzheimer's disease. The evidence in such claims is sparse.

Melatonin has known human metabolites that include 6-[3-(2-Acetamidoethyl)-5-methoxyindol-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid, N-Acetyl-5-hydroxytryptamine, and 6-Hydroxymelatonin.

Hepatically metabolized to at least 14 identified metabolites (identified in mouse urine): 6-hydroxymelatonin glucuronide, 6-hydroxymelatonin sulfate, N-acetylserotonin glucuronide, N-acetylserotonin sulfate, 6-hydroxymelatonin, 2-oxomelatonin, 3-hydroxymelatonin, melatonin glucuronide, cyclic melatonin, cyclic N-acetylserotonin glucuronide, cyclic 6-hydroxymelatonin, 5-hydroxyindole-3-acetaldehyde, di-hydroxymelatonin and its glucuronide conjugate. 6-Hydroxymelatonin glucuronide is the major metabolite found in mouse urine (65-88% of total melatonin metabolites in urine). Half Life: 35 to 50 minutes

Associated Chemicals

Wikipedia

Drug Warnings

Melatonin in physiological doses causes vasoconstriction and also constricts cerebral arteries in rats.

Dose-related increases in plasma melatonin levels were observed, the 0.3 mg dose causing peak levels in the range usually observed nocturnally among young adults. When subjects received a higher dose (3.0 mg) but not 0.3 mg, plasma melatonin levels remained significantly elevated during much of the following day and the subjects exhibited hypothermia.

While high doses of melatonin (10-450 mg/kg body weight parenterally) have sometimes elicited antioxidant effects in experimental animals in vivo, neither their long-term safety nor their effects on the animals' blood melatonin levels have been characterized. In humans- if not in nocturnally active lab rodents- such megadoses might ultimately impair sleep or various circadian rhythms, perhaps by downregulating melatonin receptors

For more Drug Warnings (Complete) data for MELATONIN (10 total), please visit the HSDB record page.

Biological Half Life

...The terminal elimination rate constant (1.90 +/- 0.95 vs. 1.06 +/- 0.28 hr-1). ...

Use Classification

Human Drugs -> EU pediatric investigation plans

Human drugs -> Rare disease (orphan)

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Cosmetics -> Antioxidant

Methods of Manufacturing

Melatonin is synthesized endogenously by the pinealocytes of the pineal gland. The essential amino acid L-tryptophan is a precursor in the synthesis of melatonin. In this synthesis, L-tryptophan first gets metabolized to 5-hydroxytryptophan from which 5-hydroxytryptamine, also known as serotonin, is made. 5-hydroxytryptamine is converted to melatonin in a two-step process, occurring mainly in the pineal gland.

General Manufacturing Information

Analytic Laboratory Methods

Analyte: melatonin; matrix: pharmaceutical preparation; procedure: first- and second-derivative ultraviolet spectrophotometry and spectrofluorimetry

Analyte: melatonin; matrix: blood (plasma, serum), urine; procedure: radioimmunoassay or high-performance liquid chromatography or gas chromatography-mass spectrometry

Analyte: melatonin; matrix: blood (plasma); procedure: radioimmunoassay

Interactions

Diadenosine tetraphosphate (Ap(4)A, 0.03 nmol) applied topically to the cornea of New Zealand white rabbits, evoked an increase in tear secretion of 9.7 +/- 2.60% (N=7). Melatonin (1 nmol) had no significant effect. Application of Ap(4)A in combination with melatonin, evoked a significantly greater increase in tear secretion of 34.2 +/- 5.8% (N=11). This potentiating effect of melatonin was blocked by pretreating the cornea with a topical application of the melatonin receptor antagonist, luzindole (240 nmol). Melatonin combined with Ap(4)A may be useful for treating dry eye conditions.

The present study was designed to investigate the potential protective effect of melatonin against the hepatic and renal toxicity of lead in male rats. Three groups of animals were used in this study (control, lead acetate-treated (100 mg/kg), and lead acetate plus melatonin (10 mg/kg) for 30 days. Levels of lipid peroxidation (LPO) products, superoxide dismutase (SOD) activity, total glutathione (GSH), histopathological changes in the liver and kidneys were investigated. In addition, nuclear area (NA), nuclear volume (NV) and the ratio of nuclear volume/cellular volume (N/C) were measured in the liver. The results revealed increased LPO and decreased SOD, GSH, NA, NV and N/C in the studied organs of lead-treated rats. Histopathological observations showed severe damage in the liver and kidneys. Melatonin co-treatment to the lead-administered rats attenuated the increase of LPO and restored the activity of SOD and levels of GSH as well as the mean values of NA, NV and N/C. Also, the morphological damage in the liver and kidneys was reduced and the tissues appeared like those of controls. The present study suggests that melatonin may be useful in combating free radical-induced damage due to lead toxicity.

... In this study, the effect of melatonin against the toxicity of doxorubicin (DOX) was investigated in rats. Hemodynamic function, pathological and biochemical changes were determined in different treated hearts. /The/ findings showed that a significant protection by melatonin (6 mg/kg for 15 days, cumulative dose of 90 mg/kg) against the DOX-induced toxicity was observed. Cardiac function was improved and lipid peroxidation decreased after melatonin treatment. It is concluded that melatonin provides protection against doxorubicin toxicity via an attenuation of lipid peroxidation.

For more Interactions (Complete) data for MELATONIN (38 total), please visit the HSDB record page.

Dates

Bio-hybrid hydrogel comprising collagen-capped silver nanoparticles and melatonin for accelerated tissue regeneration in skin defects

Murali Ragothaman, Arivizhivendhan Kannan Villalan, Anuradha Dhanasekaran, Thanikaivelan PalanisamyPMID: 34474879 DOI: 10.1016/j.msec.2021.112328

Abstract

Hydrogel-based drug delivery systems have emerged as a promising platform for chronic tissue defects owing to their inherent ability to inhibit pathogenic infection and accelerate rapid tissue regeneration. Here, we fabricated a stable bio-hybrid hydrogel system comprising collagen, aminated xanthan gum, bio-capped silver nanoparticles and melatonin with antimicrobial, antioxidant and anti-inflammatory properties. Highly colloidal bio-capped silver nanoparticles were synthesized using collagen as a reducing cum stabilizing agent for the first time while aminated xanthan gum was synthesized using ethylenediamine treatment on xanthan gum. The synthesized bio-hybrid hydrogel exhibits better gelation, surface morphology, rheology and degelation properties. In vitro assessment of bio-hybrid hydrogel demonstrates excellent bactericidal efficiency against both common wound and multidrug-resistant pathogens and biocompatibility properties. In vivo animal studies demonstrate rapid tissue regeneration, collagen deposition and angiogenesis at the wound site predominantly due to the synergistic effect of silver nanoparticles and melatonin in the hydrogel. This study paves the way for developing biologically functional bio-nano hydrogel systems for promoting effective care for various ailments, including infected chronic wounds.A cross-sectional study on the relationship between meditation training and emotional intelligence in women

Min-Kyu Sung, Na Hyun Ha, Ul Soon Lee, Hyun-Jeong YangPMID: 34482661 DOI: 10.1002/nop2.715

Abstract

We aimed to reveal the relationship of meditation with emotional intelligence (EI), sleep quality and melatonin level.A cross-sectional study.

Our current research was performed on middle-aged women. EI scale, Pittsburgh Sleep Quality Index (PSQI) and night-time saliva melatonin were measured for 65 participants including 33 meditators and 32 controls.

The meditation group showed a significantly higher EI score than the control group. In the regression analysis between EI and age, only the meditation group showed a significant positive correlation. The Pearson correlation analysis among all participants revealed a significant negative correlation between PSQI and EI. There was no significant group difference in the melatonin and PSQI.

[The effect of long-term beta-blockers on melatonin secretion, sleep quality, and vascular brain damage]

O V Tikhomirova, N N Zybina, V V KozhevnikovaPMID: 34481429 DOI: 10.17116/jnevro20211210817

Abstract

Circadian rhythm of pineal melatonin production is paced by the thalamus suprachiasmatic nucleus (SCN) depending on the lighting conditions via signal transduction to pinealocytes beta-receptors. Melatonin is a natural regulator of many physiological processes, and the decrease of its synthesis leads to various diseases, in particular, insomnia and metabolic disorders. It is known that administration of beta-blockers reduces melatonin production, but the data showing clinical significance of melatonin reduction associated with beta-blockers administration are still contradictory.The influence of long-term administration of beta-blockers to melatonin synthesis, sleep quality and vascular brain damage.

The main study group included 114 patients, aged 47-83, with cardiovascular diseases, who were under a complex therapy with long-term administration of beta-blockers. The comparison group included 110 patients with cardiovascular diseases, similar in age and sex, who did not receive beta-blockers in their complex therapy. The circadian dynamics of melatonin synthesis was observed by excretion of 6-sulfatoxymelatonin (6-SM), the major metabolite of melatonin, in three urinary samples (day, evening, night). All the patients underwent night polysomnography to assess the severity of sleep disorders. The severity of vascular brain damage was assessed using magnetic resonance imaging.

The analyses showed large variability in individual values of 6-SM circadian excretion of patients with cardiovascular diseases (from 0.9 to 133 μg/24h with a mid-point 16.8 μg/24h). A considerable decrease of 6-SM circadian excretion is detected in the group of patients taking beta-blockers comparing to those not Me [q 25; q 75]: 12.8 [6.2; 21.1] and 24.0 [12.5; 41.5] μg/24h, respectively (

<0.001), with no differences in sleep values and severity of vascular brain damage. Comparing subgroups of patients with 6-SM circadian excretion lower and higher than 16.8 μg/24h showed a significant increase of sleep latency, decrease of rapid eye movement sleep (REM sleep), increasing number of gliosis foci in white matter of the brain with higher values of leptin, leptin/adiponectin ratio and glycohemoglobin in the group of patients with 6-SM circadian excretion ≤16.8 μg/24h.

A low level of endogenous melatonin is a risk factor for development of sleep structure and quality disorders, vascular white matter brain damages with a higher risk for metabolic disorders. Long-term beta-blockers administration decrease endogenous melatonin synthesis to 50% increasing the risk for insomnia and vascular brain damage, mostly in patients with lower initial level of 6-SM circadian excretion.: melatonin, 6-sulfatoxymelatonin, beta-blockers, insomnia, vascular white matter brain damage, leptin, adiponectin.

Effect of melatonin and melatonin agonists on postoperative sleep quality in adult patients: a protocol for systematic review and meta-analysis with trial sequential analysis

Akito Tsukinaga, Takahiro Mihara, Teppei Takeshima, Makoto Tomita, Takahisa Goto, Takeharu YamanakaPMID: 34489275 DOI: 10.1136/bmjopen-2020-047858

Abstract

The circadian rhythm of melatonin secretion is disturbed after general anaesthesia, leading to postoperative sleep disturbance. Small studies investigating the preventive effect of melatonin administration on postoperative sleep disturbance have not reached any conclusions. Therefore, we will conduct a systematic review and meta-analysis to obtain conclusive results.We prepared this protocol following the 2015 Preferred Reporting Items for Systematic Reviews and Meta-Analyses for Protocols guidelines. We will conduct a search for randomised controlled trials that evaluated the effect of melatonin and melatonin agonists on postoperative sleep quality in adult patients undergoing general anaesthesia or regional anaesthesia with sedation. We will exclude patients undergoing regional anaesthesia without sedation. Relevant studies will be searched in the following eight databases: MEDLINE, the Cochrane Central Register of Controlled Trials, Embase, Web of Science and four preregistration sites from inception to 1 January 2021. No language restrictions will be applied. Two authors will independently scan and select eligible studies and perform data extraction and assessment of the risk of bias. The Visual Analogue Scale scores for sleep quality will be combined as the mean difference with a 95% CI using a random-effect model; we will use I

to assess heterogeneity. We will evaluate the quality of trials using the Cochrane methodology and assess the quality of evidence using the Grading of Recommendation Assessment, Development and Evaluation approach. If appropriate, trial sequential analysis will be performed.

No ethical approval is required for this meta-analysis, as it does not include individual patient data. We will disseminate the results of this meta-analysis in a peer-reviewed journal.

CRD42020180167.

[Effect of Tiaoshen needling on plasma melatonin and cortisol in patients with chronic insomnia]

Jia-Huan Li, Wen-Zhong Wu, Cheng-Yong Liu, Xiao-Qiu Wang, Shan Qin, Ya-Nan Zhao, Han-Qing Xi, Shi-Yu Zheng, Liang XuPMID: 34472755 DOI: 10.13702/j.1000-0607.201009

Abstract

To observe the clinical efficacy of Tiaoshen needling (dredging Governor Vessel and regulating mind)in the treatment of chronic insomnia (CI) and its effect on plasma melatonin (MT) and cortisol (CORT) levels, so as to explore its underlying mechanism.Sixty patients with CI were randomly divided into the treatment group and the control group, with 30 cases in each group. Both groups were given sleep hygiene education before treatment. Patients in the treatment group received acupuncture or electroacupuncture at Baihui (GV20), Shenting (GV24), Yintang (GV29), bilateral Shenmen (HT7) and Sanyinjiao (SP6). Patients in the control group received acupuncture or electroacupuncture at bilateral Shousanli (LI10), Futu (ST32) and Feiyang(BL58). Both groups were treated every other day, 3 times a week, for a total of 4 weeks. Before and after treatment, Pittsburgh sleep quality index (PSQI) and fatigue severity scale (FSS) were used to evaluate sleep qua-lity and daytime fatigue, the plasma MT and CORT levels were measured by enzyme-linked immunosorbent assay.

Compared with before treatment, the PSQI scores and total FSS score of the treatment group decreased significantly (

<0.01,

<0.05), and the plasma MT content increased and CORT decreased significantly in the treatment group (

<0.01),while the sleep-onset time score, sleep disturbance score and the PSQI total score of the control group decreased significantly (

<0.05). Compared with the control group, the PSQI sleep disorder score and total score, and the total FSS score as well as plasma CORT level were significantly down-regulated (

<0.01,

<0.05), while the plasma MT content was up-regulated (

<0.05) in the treatment group.

Tiaoshen acupuncture can significantly improve the sleep quality of patients with CI and relieve daytime fatigue, which may be related to the increase of plasma MT content in patients with CI, thereby inhibiting the excessive activation of the hypothalamic-pituitary-adrenal axis.

Melatonin Application Modifies Antioxidant Defense and Induces Endoreplication in Maize Seeds Exposed to Chilling Stress

Izabela Kołodziejczyk, Andrzej Kaźmierczak, Małgorzata M PosmykPMID: 34445334 DOI: 10.3390/ijms22168628

Abstract

The aim of the study was to demonstrate the biostimulating effect of exogenous melatonin (MEL) applied to seeds via hydroconditioning. It was indicated that only well-chosen application technique and MEL dose guarantees success concerning seed germination and young seedlings growth under stress conditions. For maize seed, 50 μM of MEL appeared to be the optimal dose. It improved seed germination and embryonic axes growth especially during chilling stress (5 °C/14 days) and during regeneration after its subsided. Unfortunately, MEL overdosing lowered IAA level in dry seeds and could disrupt the ROS-dependent signal transduction pathways. Very effective antioxidant MEL action was confirmed by low level of protein oxidative damage and smaller quantity of lipid oxidation products in embryonic axes isolated from seeds pre-treated with MEL and then exposed to cold. The stimulatory effects of MEL on antioxidant enzymes: SOD, APX and GSH-PX and on GST-a detoxifying enzyme, was also demonstrated. It was indicated for the first time, that MEL induced defence strategies against stress at the cytological level, as appearing endoreplication in embryonic axes cells even in the seeds germinating under optimal conditions (preventive action), but very intensively in those germinating under chilling stress conditions (intervention action), and after stress removal, to improve regeneration.Melatonin and Glycine Reduce Uterus Ischemia/Reperfusion Injury in a Rat Model of Warm Ischemia

Viktorija Zitkute, Mindaugas Kvietkauskas, Vygante Maskoliunaite, Bettina Leber, Diana Ramasauskaite, Kestutis Strupas, Philipp Stiegler, Peter SchemmerPMID: 34445081 DOI: 10.3390/ijms22168373

Abstract

Ischemia/reperfusion injury (IRI) remains a significant problem to be solved in uterus transplantation (UTx). Melatonin and glycine have been shown to possess direct cytoprotective activities, mainly due to their antioxidative and anti-inflammatory properties. The aim of this study was to investigate the protective effects of melatonin and glycine and their combination on IRI in a rat model of warm ischemia. In this study,rats were assigned to eight groups, including sham and IRI (

= 80). Melatonin and glycine alone or their combination were administered prior to 1 h of uterus ischemia followed by 1 h of reperfusion. Melatonin (50 mg/kg) was administered via gavage 2 h before IRI and glycine in an enriched diet for 5 days prior to intervention. Uterus IRI was estimated by histology, including immunohistochemistry, and biochemical tissue analyses. Histology revealed that uterus IRI was significantly attenuated by pretreatment with melatonin (

= 0.019) and glycine (

= 0.044) alone as well as their combination (

= 0.003). Uterus IRI led to increased myeloperoxidase expression, which was significantly reduced by melatonin (

= 0.004), glycine (

< 0.001) or their combination (

< 0.001). The decline in superoxide dismutase activity was significantly reduced in the melatonin (

= 0.027), glycine (

= 0.038) and combined treatment groups (

= 0.015) when compared to the IRI control group. In conclusion, melatonin, glycine and their combination significantly reduced oxidative stress-induced cell damage after IRI in a small animal warm ischemia model, and, therefore, clinical studies are required to evaluate the protective effects of these well-characterized substances in uterus IRI.

Melatonin and Myo-Inositol: Supporting Reproduction from the Oocyte to Birth

Michele Russo, Gianpiero Forte, Mario Montanino Oliva, Antonio Simone Laganà, Vittorio UnferPMID: 34445135 DOI: 10.3390/ijms22168433

Abstract

Human pregnancy is a sequence of events finely tuned by several molecular interactions that come with a new birth. The precise interlocking of these events affecting the reproductive system guarantees safe embryo formation and fetal development. In this scenario, melatonin and myo-inositol seem to be pivotal not only in the physiology of the reproduction process, but also in the promotion of positive gestational outcomes. Evidence demonstrates that melatonin, beyond the role of circadian rhythm management, is a key controller of human reproductive functions. Similarly, as the most representative member of the inositol's family, myo-inositol is essential in ensuring correct advancing of reproductive cellular events. The molecular crosstalk mediated by these two species is directly regulated by their availability in the human body. To date, biological implications of unbalanced amounts of melatonin and myo-inositol in each pregnancy step are growing the idea that these molecules actively contribute to reduce negative outcomes and improve the fertilization rate. Clinical data suggest that melatonin and myo-inositol may constitute an optimal dietary supplementation to sustain safe human gestation and a new potential way to prevent pregnancy-associated pathologies.Melatonin as a Potential Adjuvant Treatment for COVID-19 beyond Sleep Disorders

Adam Wichniak, Aleksander Kania, Mariusz Siemiński, Wiesław Jerzy CubałaPMID: 34445329 DOI: 10.3390/ijms22168623